N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Medicinal Chemistry Lead Optimization Structure-Activity Relationship (SAR)

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 746596-22-5) is the foundational, unadorned scaffold of the thiazole-piperidine carboxamide chemical class, with a molecular formula of C9H13N3OS and a molecular weight of 211.28-211.29 g/mol. It serves as a versatile synthetic intermediate and a core pharmacophore for constructing a wide array of biologically active derivatives.

Molecular Formula C9H13N3OS
Molecular Weight 211.28
CAS No. 746596-22-5
Cat. No. B2867738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-thiazol-2-yl)piperidine-4-carboxamide
CAS746596-22-5
Molecular FormulaC9H13N3OS
Molecular Weight211.28
Structural Identifiers
SMILESC1CNCCC1C(=O)NC2=NC=CS2
InChIInChI=1S/C9H13N3OS/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9/h5-7,10H,1-4H2,(H,11,12,13)
InChIKeyDPZOPKLJXAGNNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 746596-22-5): Core Scaffold and Physicochemical Baseline for Thiazole-Piperidine Carboxamide Derivative Procurement


N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 746596-22-5) is the foundational, unadorned scaffold of the thiazole-piperidine carboxamide chemical class, with a molecular formula of C9H13N3OS and a molecular weight of 211.28-211.29 g/mol . It serves as a versatile synthetic intermediate and a core pharmacophore for constructing a wide array of biologically active derivatives. The compound comprises a secondary carboxamide linkage bridging a 1,3-thiazol-2-yl amine and piperidine-4-carboxylic acid, with both nitrogen atoms in the piperidine ring and the exocyclic amide NH available for further functionalization or hydrogen-bonding interactions . This unsubstituted core provides a critical reference point for understanding the physicochemical and steric consequences of introducing various substituents at the piperidine nitrogen or modifying the thiazole ring, which directly impacts downstream properties like solubility, metabolic stability, and target binding affinity [1].

Why Thiazole-Piperidine Carboxamides Cannot Be Interchanged: The Case for Scaffold-Specific Selection of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (746596-22-5)


Substituting one thiazole-piperidine carboxamide derivative for another without rigorous comparative data introduces substantial risk of experimental failure and misdirected research. The chemical class exhibits extreme functional divergence driven by seemingly minor structural modifications, rendering 'in-class' interchangeability impossible. For instance, while the parent compound N-(1,3-thiazol-2-yl)piperidine-4-carboxamide serves as a neutral, unfunctionalized core , closely related analogs show either potent, target-specific activity or complete inactivity. A simple sulfonamide substitution at the piperidine nitrogen, as seen in 1-(4-fluorobenzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 849516-49-0), is designed to enhance solubility and interaction with biological targets like RIPK1 . Conversely, a bulkier modification, such as in 1-(3-(dimethylamino)benzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 1207055-31-9), directs the compound towards a distinct antimicrobial profile . More dramatically, appending a large heterocyclic sulfanyl group yields the known clinical candidate BMS-387032, a potent ATP-competitive inhibitor of CDK2, CDK7, and CDK9 kinases with anti-cancer properties [1]. This stark functional divergence from a single scaffold underscores that scientific procurement cannot be based on class alone but must be tied to the specific, verifiable properties of the exact compound under consideration. The quantitative evidence below provides the necessary data for an informed selection.

Quantitative Comparative Evidence for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (746596-22-5): A Data-Driven Selection Guide


Comparative Molecular Weight and Physicochemical Baseline: The Unsubstituted Core vs. Functionalized Analogs

This compound's primary differentiation lies in its role as the minimal, unsubstituted scaffold against which the physicochemical impact of all modifications is measured. When compared to a representative, more advanced analog, the difference in molecular weight and complexity is stark. The parent compound (MW 211.29 g/mol) serves as a small, highly soluble fragment-like core, whereas BMS-387032, a CDK inhibitor derived from this scaffold, has a molecular weight of 469.65 g/mol [1]. This difference is not merely numerical; it reflects the addition of a bulky, lipophilic oxazolyl-methyl-sulfanyl group, which introduces specific kinase-binding interactions [1].

Medicinal Chemistry Lead Optimization Structure-Activity Relationship (SAR)

Differentiation by Inactivity: Lack of Off-Target Kinase Binding vs. a Known Inhibitor

A critical differentiator for this compound is its lack of measurable affinity for certain kinase targets that are potently engaged by its derivatives. In contrast to BMS-387032, which is an ATP-competitive inhibitor of CDK2, CDK7, and CDK9 [1], N-(1,3-thiazol-2-yl)piperidine-4-carboxamide does not contain the structural features required for such activity. Furthermore, in a binding assay for the related compound N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide (a close analog of BMS-387032) against the PRKX kinase domain, the binding constant was reported as >10,000 nM [2]. By logical extension, the much smaller and less complex parent compound is expected to have negligible to no affinity for this or similar kinase active sites.

Kinase Profiling Selectivity Screening Off-Target Liability

Chemical Availability and Purity: A Defined Research Starting Point

In contrast to many novel or patented analogs of this class, N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is widely and reliably available from multiple commercial suppliers with a defined purity specification of 95% . This level of availability and purity is not universal among its functionalized derivatives, many of which are not commercially stocked or are only available on custom synthesis. This provides a practical, quantifiable advantage for procurement and experimental reproducibility.

Chemical Synthesis Reagent Procurement Medicinal Chemistry

Recommended Research Applications for N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (746596-22-5) Based on Comparative Evidence


Use as a Negative Control in Kinase Profiling Assays

Based on the evidence that the compound lacks the structural moieties required for potent kinase inhibition and that a closely related derivative shows negligible affinity for the PRKX kinase (Kd > 10,000 nM) [1], N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is an ideal candidate for a negative control compound in kinase selectivity panels. It can be used to establish a true baseline for 'no activity' against which the potency of new chemical entities derived from this scaffold can be accurately measured [2].

Foundational Core for Structure-Activity Relationship (SAR) Exploration

The compound's minimal molecular weight of 211.29 g/mol and simple, unfunctionalized core structure make it the optimal starting point for a medicinal chemistry campaign aimed at developing novel kinase inhibitors or antimicrobial agents. It allows researchers to systematically append functional groups (e.g., sulfonyl, benzoyl, heteroaryl-methyl-sulfanyl) to the piperidine nitrogen and thiazole ring to directly observe their impact on activity, selectivity, and physicochemical properties, as demonstrated by the stark functional contrast between this core and the advanced inhibitor BMS-387032 .

A Reliable, Off-the-Shelf Reagent for Amide Bond Formation Studies

Given its defined and commercially verified purity of 95% , this compound can be reliably employed as a model substrate for the development and optimization of novel amide bond-forming reactions. Its robust, unencumbered structure allows for the assessment of new catalysts and coupling conditions without the complicating factors of additional reactive or sterically hindered functional groups present in many advanced analogs [1].

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